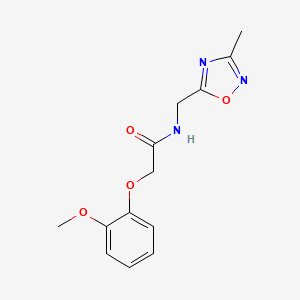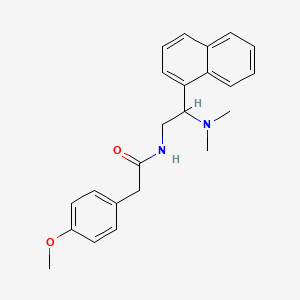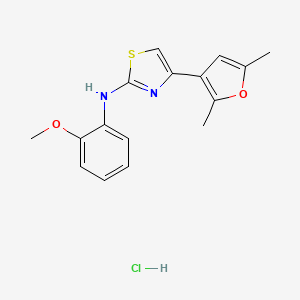![molecular formula C16H16N2O2 B2976197 4-Amino-2-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenol CAS No. 430443-35-9](/img/structure/B2976197.png)
4-Amino-2-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-Amino-2-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenol” is a complex organic molecule that contains several functional groups, including an amino group (-NH2), a phenol group (a benzene ring with a hydroxyl group), and a benzoxazole group (a fused benzene and oxazole ring). These functional groups could potentially give this compound a variety of chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (the phenol and benzoxazole groups) would likely make the compound relatively stable, while the amino group could potentially form hydrogen bonds with other molecules .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. The amino group could potentially participate in acid-base reactions, the phenol group could undergo reactions typical of alcohols, and the benzoxazole group could potentially undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an amino group and a phenol group could potentially make the compound capable of forming hydrogen bonds, which could affect its solubility in different solvents .Aplicaciones Científicas De Investigación
Synthesis and Photo-Physical Characteristics
- Compounds including 2-(1,3-benzoxazol-2-yl)-5-(N,N-diethylamino) phenol have been synthesized and their photo-physical properties studied. These compounds exhibit excited state intra-molecular proton transfer with single absorption and dual emission characteristics, indicating potential applications in photophysical research (Padalkar et al., 2011).
Efficient Synthesis Methods
- An efficient synthesis method for 2-substituted benzoxazoles, which can include structures similar to the compound , has been developed. This method has advantages like mild reaction conditions and recyclable catalyst and solvent, potentially aiding in the synthesis of compounds with biological activities (Fan et al., 2011).
Application in Chitosan Derivatives
- A regioselective aminomethylation of phenolic compounds was accomplished through a Mannich reaction. This process has been applied to chitosan, a natural polyaminosaccharide, to produce new derivatives with improved solubility in organic solvents (Omura et al., 2001).
Antimicrobial Activity
- Novel compounds including 2-(1,3-benzoxazol-2-yl)-5-(diethylamino)phenol have been synthesized and evaluated for antibacterial and antifungal activities. These studies suggest potential applications in developing antimicrobial agents (Padalkar et al., 2016).
Photophysical Property Study
- Fluorescent 2-substituted benzoxazole derivatives have been synthesized and their photophysical properties studied. These compounds show potential for applications in fluorescence-based technologies (Phatangare et al., 2013).
Application in Polymer Synthesis
- Research has explored the use of phenolic compounds in the synthesis of thermally stable polybenzoxazine, indicating potential applications in materials science (Trejo-Machin et al., 2017).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-amino-2-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-9(2)10-3-6-15-13(7-10)18-16(20-15)12-8-11(17)4-5-14(12)19/h3-9,19H,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCMRQRBEYMBAAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-Methoxyethyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2976114.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide](/img/structure/B2976116.png)

![N-(4-ethylphenyl)-2-[[2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetamide](/img/structure/B2976121.png)


![7-((3-chlorobenzyl)thio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2976124.png)

![2-(benzyloxy)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide](/img/structure/B2976127.png)




